molecular formula C15H20OS B1324869 Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone CAS No. 898780-71-7

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone

Cat. No.: B1324869
CAS No.: 898780-71-7
M. Wt: 248.4 g/mol
InChI Key: FCCJHIMOZQSWLD-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone is a synthetic organic compound of interest in advanced chemical research and development. This ketone features a cyclopentyl group and a (2-thiomethylphenyl)ethyl chain, making it a potential intermediate for the synthesis of more complex molecules, such as active pharmaceutical ingredients or specialty chemicals. Similar cyclopentyl ketone compounds are known to be produced under rigorous quality control to ensure high purity and consistency for research applications . This product is intended for research purposes as a chemical intermediate or building block in organic synthesis, including potential Friedel-Crafts acylation reactions . Researchers value this class of compounds for its unique structural features that can influence the reactivity and biological activity of resulting molecules . As with related compounds, it is supplied with a certificate of analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Properties

IUPAC Name

1-cyclopentyl-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20OS/c1-17-15-9-5-4-8-13(15)10-11-14(16)12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJHIMOZQSWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644355
Record name 1-Cyclopentyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-71-7
Record name 1-Cyclopentyl-3-[2-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopentyl-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone typically involves the reaction of cyclopentanone with 2-(2-thiomethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone serves as an important intermediate for synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic reactions, including nucleophilic substitutions and oxidation-reduction processes.
  • Reagent in Reactions: The compound can be utilized as a reagent in synthetic organic chemistry, aiding in the development of new chemical entities.

Biology

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents.
  • Anti-inflammatory Effects: Studies have demonstrated that this compound can modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This property may prove beneficial for treating inflammatory diseases.

Medicine

  • Pharmaceutical Development: Ongoing research is exploring the compound's potential as a pharmaceutical agent. Its unique structure may lead to the development of novel drugs targeting specific biological pathways.
  • Analgesic Properties: Some derivatives of similar compounds have shown analgesic effects in animal models, indicating potential applications in pain management therapies.

Industry

  • Production of Specialty Chemicals: this compound is utilized in producing specialty chemicals and materials with unique properties. Its reactivity allows for the synthesis of various industrially relevant compounds.

Antimicrobial Efficacy Study

A laboratory study evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed significant inhibition zones, indicating strong antimicrobial properties.

Inflammation Model Research

In a murine model induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), suggesting its potential use in anti-inflammatory therapies.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growthStudy on antimicrobial efficacy
Anti-inflammatoryReduced cytokine levels in inflammation modelInflammation model research
AnalgesicPotential modulation of pain pathwaysRelated literature
Acute ToxicityLD50 values between 2-6 g/kgToxicological data

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound’s thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Thiomethyl vs. Methoxy Groups
  • Cyclopentyl 2-(2-Methoxyphenyl)ethyl Ketone (CAS 898774-31-7):
    • Molecular Weight : 232.32 .
    • The methoxy group (–OCH₃) provides electron-donating resonance effects, enhancing stability in polar solvents. However, the absence of sulfur limits its ability to participate in thiol-mediated reactions.
  • This may increase affinity for metal coordination or radical-mediated reactions .
Thiomethyl vs. Halogen Substituents
  • 2-Chlorophenyl Cyclopentyl Ketone (CAS 6740-85-8):
    • Molecular Weight : 208.69 .
    • The electron-withdrawing chlorine substituent enhances electrophilicity at the ketone carbonyl, making it reactive toward nucleophiles like amines. This contrasts with the thiomethyl group, which may stabilize intermediates via resonance .

Bond Dissociation and Stability

  • Cyclopentyl Radical Loss :
    Cyclopentyl radicals dissociate at ~5.7 eV in amines (e.g., cyclopentylamine), independent of the heteroatom. For linear chains (ethyl, butyl), dissociation energies vary with heteroatoms (O: 9.0 eV; N: 8.3 eV) . This suggests that the thiomethyl group’s sulfur may moderately lower dissociation barriers compared to oxygen analogs.

Key Research Findings

Steric and Electronic Effects :
Cyclopentyl groups promote spiro compound formation under solvent-free conditions, whereas linear chains (ethyl, butyl) exhibit heteroatom-dependent dissociation energies .

Sulfur’s Role :
Thiomethyl groups enhance nucleophilicity and metal-binding capacity compared to methoxy or chloro substituents, making them valuable in catalysis or medicinal chemistry .

Synthetic Flexibility : Enzymatic methods enable asymmetric synthesis of cyclopentane derivatives, suggesting routes to enantiopure thiomethyl analogs .

Biological Activity

Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone (CPTK) is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity, and therapeutic applications, supported by relevant research findings and data tables.

  • IUPAC Name : Cyclopentyl[2-(methylsulfanyl)phenyl]methanone
  • Molecular Formula : C13H16OS
  • Molecular Weight : 220.34 g/mol
  • CAS Number : 898791-42-9

CPTK's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate pathways involved in inflammation and cell signaling. For instance, studies suggest that CPTK can inhibit specific kinases involved in inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anti-inflammatory Properties

CPTK has demonstrated significant anti-inflammatory effects in vitro. In a study examining its impact on tumor necrosis factor-alpha (TNF-α) production, CPTK reduced TNF-α levels in macrophage cultures, suggesting its potential as an anti-inflammatory agent .

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that CPTK exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promise in inhibiting the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Toxicity Profile

The toxicity assessment of CPTK reveals a low order of acute toxicity. In repeated dose studies, no significant adverse effects were observed at concentrations typically used in laboratory settings. Moreover, genotoxicity tests indicated no mutagenic effects in bacterial and mammalian cell assays .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced TNF-α production
CytotoxicityInduced apoptosis in cancer cells
GenotoxicityNo mutagenic effects

Case Studies

  • Case Study on Inflammation :
    A study conducted on the effects of CPTK on LPS-stimulated macrophages showed a significant decrease in pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory diseases.
  • Case Study on Cancer :
    In vitro experiments indicated that CPTK significantly inhibited the growth of MDA-MB-231 breast cancer cells, with further analysis revealing that it triggered apoptotic pathways through caspase activation.

Q & A

Q. What are the common synthetic routes for Cyclopentyl 2-(2-thiomethylphenyl)ethyl ketone?

The synthesis typically involves retrosynthetic disconnection of the ketone group. A viable approach is the Michael addition of a cyclopentyl anion to α,β-unsaturated ketones (e.g., ethyl vinyl ketone), followed by functionalization of the aryl moiety. Alternatively, Friedel-Crafts acylation using cyclopentyl acyl chloride and a substituted benzene derivative (e.g., 2-thiomethylphenethyl bromide) may be employed. Key considerations include the stability of the thiomethyl group during acidic or oxidative conditions, which may require protective strategies (e.g., thioether protection with benzyl groups) .

Q. How is spectroscopic characterization applied to confirm the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for identifying the cyclopentyl ring (δ ~1.5–2.5 ppm for protons, δ ~25–35 ppm for carbons) and the thiomethylphenyl group (aromatic protons δ ~6.5–7.5 ppm; thiomethyl sulfur adjacent to the ring causes deshielding).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ for C14_{14}H18_{18}OS) and fragmentation patterns (e.g., loss of cyclopentyl or thiomethyl groups).
  • IR Spectroscopy : The ketone carbonyl stretch (~1700–1750 cm1^{-1}) and C-S stretch (~600–700 cm1^{-1}) provide additional validation .

Q. What are the key considerations in designing a retrosynthetic pathway for this ketone?

Retrosynthetic analysis begins with disconnecting the ketone into a cyclopentyl fragment and a 2-(2-thiomethylphenyl)ethyl precursor. The cyclopentyl group can be derived from cyclopentanol via oxidation, while the aryl-ethyl moiety may involve nucleophilic substitution or Grignard reactions. Critical factors include:

  • Compatibility of the thiomethyl group with reaction conditions (e.g., avoiding strong acids that may cleave the C-S bond).
  • Regioselectivity in aryl functionalization to ensure proper substitution patterns.
  • Use of protecting groups for the ketone during multi-step syntheses .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the introduction of the thiomethyl group in the phenyl ring?

Regioselectivity is influenced by directing effects. For example:

  • Electrophilic Aromatic Substitution (EAS) : The thiomethyl group (-SMe) is ortho/para-directing. However, steric hindrance from the ethyl ketone chain may favor para substitution.
  • Directed Metalation : Using lithiation strategies (e.g., LiTMP) to deprotonate specific positions on the aryl ring before introducing sulfur-based electrophiles.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with pre-functionalized thiomethyl boronic acids ensures precise placement of the substituent .

Q. What methodologies are recommended for analyzing data contradictions in the synthesis of this compound?

  • Comparative Spectral Analysis : Cross-validate NMR and MS data with computational predictions (e.g., DFT calculations for 13^13C chemical shifts).
  • Kinetic Studies : Monitor reaction intermediates via time-resolved spectroscopy to identify side reactions (e.g., thiomethyl oxidation to sulfoxide).
  • Reproducibility Testing : Replicate syntheses under varying conditions (temperature, solvent polarity) to isolate variables causing discrepancies .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • Storage Conditions : Refrigeration (2–8°C) in inert atmospheres (argon) prevents ketone oxidation and thiomethyl degradation.
  • Solvent Selection : Use aprotic solvents (e.g., DMF, THF) to avoid protic-induced hydrolysis.
  • Stabilizing Additives : Incorporate radical scavengers (e.g., BHT) to inhibit sulfur-centered radical chain reactions during long-term storage .

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